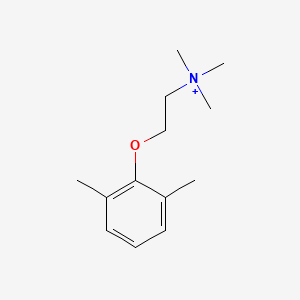![molecular formula C15H9F6N5OS B1682358 N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide CAS No. 223499-30-7](/img/structure/B1682358.png)
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Overview
Description
BTP2, also known as YM-58483, is a potent inhibitor of store-operated calcium entry (SOCE) channels, specifically targeting the calcium release-activated calcium (CRAC) channels. These channels play a crucial role in various cellular processes by regulating calcium influx into cells. BTP2 has been extensively studied for its effects on calcium signaling and its potential therapeutic applications in various diseases, including cancer and inflammatory conditions .
Scientific Research Applications
BTP2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
BTP2 exerts its effects by inhibiting the CRAC channels, specifically the Orai1 channel, which mediates store-operated calcium entry. By blocking these channels, BTP2 prevents calcium influx into cells, thereby modulating various calcium-dependent cellular processes. The inhibition of CRAC channels by BTP2 affects calcium signaling pathways, leading to reduced cytokine production and altered cellular functions .
Safety and Hazards
The compound should be handled with caution during storage and handling processes to avoid direct contact with oxidizing agents, strong acids, and strong bases to prevent chemical reactions or accidents . More specific safety and hazard information is not clearly mentioned in the available resources.
Biochemical Analysis
Biochemical Properties
YM-58483 plays a significant role in biochemical reactions, particularly those involving calcium signaling. It interacts with CRAC channels, blocking thapsigargin-induced sustained calcium influx . This interaction is crucial in the regulation of various cellular processes, including the activation of T lymphocytes .
Cellular Effects
YM-58483 has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which in turn can affect gene expression and cellular metabolism . For instance, YM-58483 has been shown to inhibit Th2 cytokine production and NF-AT-driven promoter activity in T lymphocytes .
Molecular Mechanism
The molecular mechanism of YM-58483 involves its binding to CRAC channels, leading to the inhibition of sustained calcium influx . This action can result in changes in gene expression and enzyme activity, thereby influencing cellular function .
Dosage Effects in Animal Models
The effects of YM-58483 can vary with different dosages in animal models. For example, intrathecal administration of YM-58483 at concentrations of 300 μM and 1000 μM produced a significant central analgesic effect on rats with spinal nerve ligation-induced neuropathic pain .
Transport and Distribution
Given its role as a CRAC channel inhibitor, it is likely to be distributed wherever these channels are present .
Subcellular Localization
The subcellular localization of YM-58483 is not explicitly known. Considering its function as a CRAC channel inhibitor, it is likely to be localized in the cell membrane where these channels are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTP2 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of substituted amines with terephthaloyl dichloride and potassium thiocyanate to form terephthalodiisothiocyanate. This intermediate is then reacted with substituted amines to produce BTP2 .
Industrial Production Methods
Industrial production of BTP2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of phase transfer catalysts, such as poly(ethyleneglycol) dimethylether, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
BTP2 undergoes various chemical reactions, including substitution and complexation reactions. It can react with different reagents to form derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in the reactions involving BTP2 include substituted amines, terephthaloyl dichloride, and potassium thiocyanate. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving BTP2 include various benzoylthiourea derivatives. These derivatives have been studied for their thermal stability and surface properties .
Comparison with Similar Compounds
BTP2 is unique among CRAC channel inhibitors due to its high potency and selectivity. Similar compounds include:
CM4620: Another potent inhibitor of Orai1 and Orai2 channels, with similar effects on calcium signaling.
Leflunomide and Teriflunomide: These compounds also inhibit SOCE but have different mechanisms of action and therapeutic applications.
BTP2 stands out due to its extensive use in research and its potential therapeutic applications in various diseases.
properties
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRZIORDEVHURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274370 | |
| Record name | CRAC Channel Inhibitor, BTP2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223499-30-7 | |
| Record name | CRAC Channel Inhibitor, BTP2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



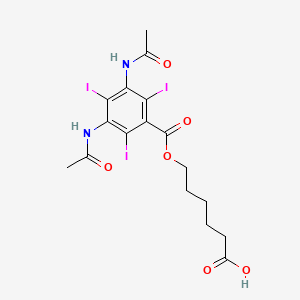
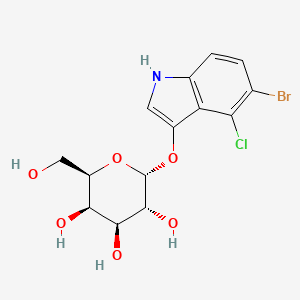
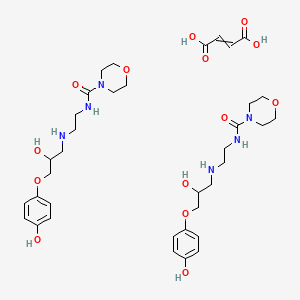
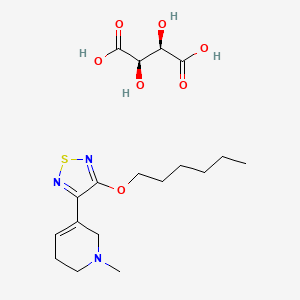
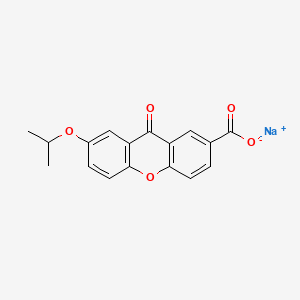
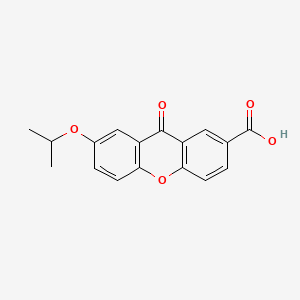


![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1682294.png)

